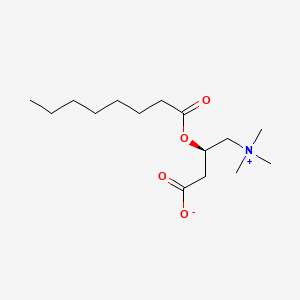

L-Octanoylcarnitine

Übersicht

Beschreibung

L-Octanoylcarnitin: ist eine physiologisch aktive Form von Octanoylcarnitin, einem Ester aus Carnitin und Octansäure. Carnitin ist ein Aminosäurederivat, das eine entscheidende Rolle im Energiestoffwechsel spielt, insbesondere beim Transport von langkettigen Fettsäuren in die Mitochondrienmatrix zur anschließenden β-Oxidation . L-Octanoylcarnitin wird bei einem Mangel an Medium-Chain-Acyl-CoA-Dehydrogenase (MCAD) nachgewiesen und wurde hinsichtlich seines Potenzials als Biomarker für verschiedene medizinische Erkrankungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Octanoylcarnitin kann durch Veresterung von Carnitin mit Octansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Reaktionsgemisch wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um reines L-Octanoylcarnitin zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von L-Octanoylcarnitin die enzymatische Synthese mit Lipasen oder Esterasen beinhalten, um die Veresterungsreaktion zu katalysieren. Dieses Verfahren bietet eine höhere Spezifität und Ausbeute im Vergleich zur chemischen Synthese. Der Prozess beinhaltet die Verwendung immobilisierter Enzyme und kontinuierlicher Durchflussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Octanoylcarnitin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: L-Octanoylcarnitin kann zu den entsprechenden Carbonsäuren und Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können L-Octanoylcarnitin in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Octanoylgruppe durch andere Acylgruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden unter wasserfreien Bedingungen verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) verwendet werden.

Hauptprodukte:

Oxidation: Carbonsäuren und Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene Acyl-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: L-Octanoylcarnitin wird als Standard in der analytischen Chemie zur Quantifizierung von Acylcarnitinen in biologischen Proben unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) verwendet .

Biologie: In der biologischen Forschung wird L-Octanoylcarnitin für seine Rolle im Fettsäurestoffwechsel und sein Potenzial als Biomarker für Stoffwechselstörungen wie MCAD-Mangel untersucht .

Medizin: L-Octanoylcarnitin wurde als potenzieller Biomarker für die Früherkennung von Brustkrebs und Herz-Kreislauf-Erkrankungen untersucht . Es wird auch für seine Rolle bei diabetischer Kardiomyopathie und seine Auswirkungen auf den Lipidstoffwechsel untersucht .

Industrie: In der pharmazeutischen Industrie wird L-Octanoylcarnitin bei der Entwicklung von diagnostischen Tests und therapeutischen Mitteln eingesetzt, die auf Stoffwechselstörungen abzielen .

Wirkmechanismus

L-Octanoylcarnitin übt seine Wirkungen aus, indem es am Transport von Fettsäuren in die Mitochondrienmatrix zur β-Oxidation beteiligt ist. Es fungiert als Trägermolekül, das den Transfer von Octansäure in die Mitochondrien erleichtert, wo sie zur Energiegewinnung einer β-Oxidation unterzogen wird. Die beteiligten molekularen Zielstrukturen umfassen Carnitin-Acyltransferasen und Mitochondrienmembrantransportproteine .

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Role in Fatty Acid Metabolism:

L-Octanoylcarnitine plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation. It facilitates the conversion of exogenous acetyl-L-carnitine into acetyl-CoA, which is vital for energy metabolism, especially under glucose-deprived conditions. This function is essential for maintaining energy homeostasis in various tissues, particularly during metabolic stress.

Applications in Obesity and Diabetes:

Research has indicated that this compound levels are significantly altered in individuals with obesity and diabetes. Studies have shown that increased levels of this compound can serve as biomarkers for early diagnosis of diabetic cardiomyopathy, highlighting its potential utility in metabolic syndrome assessments . Furthermore, this compound has been linked to improved mitochondrial function, which is often compromised in metabolic disorders .

Cardiovascular Research

Arterial Stiffness Studies:

this compound has been utilized to investigate arterial stiffness, particularly among overweight middle-aged populations. Research findings suggest that elevated levels of this compound correlate with increased arterial stiffness, indicating its potential as a biomarker for cardiovascular risk assessment . The methods employed include advanced mass spectrometry techniques to analyze plasma metabolites and assess changes in vascular health metrics like brachial-ankle pulse wave velocity.

Newborn Screening

Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency:

One significant application of this compound is in newborn screening programs for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Elevated levels of this compound are detected in dried blood spots from newborns diagnosed with this condition. The screening utilizes isotope dilution mass spectrometry to accurately identify medium-chain acylcarnitines, facilitating early intervention and treatment .

Cancer Research

Potential Biomarker for Breast Cancer:

Recent studies have identified this compound as a candidate biomarker for breast cancer risk assessment. A high-coverage quantitative liquid chromatography-mass spectrometry approach revealed that this compound exhibited a 100% positive predictive value in distinguishing between cancerous and non-cancerous tissues . This finding underscores the compound's potential role in cancer diagnostics and monitoring.

Synthesis and Analytical Methods

Synthesis Techniques:

this compound can be synthesized through various methods, primarily involving the reaction of L-carnitine with octanoyl-CoA or octanoyl chloride under controlled laboratory conditions. These synthesis methods are crucial for producing the compound for research applications.

Quantification Techniques:

Advanced analytical techniques such as online solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry have been developed for the accurate quantification of carnitines and acylcarnitines in biological samples. These methodologies ensure precise measurements necessary for clinical and research purposes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Metabolic Disorders | Biomarker for obesity and diabetes; role in fatty acid metabolism |

| Cardiovascular Health | Indicator of arterial stiffness; correlation with cardiovascular risk |

| Newborn Screening | Diagnostic marker for MCAD deficiency |

| Cancer Research | Potential biomarker for breast cancer diagnosis |

| Analytical Techniques | High-performance liquid chromatography and mass spectrometry for quantification |

Wirkmechanismus

L-Octanoylcarnitine exerts its effects by participating in the transport of fatty acids into the mitochondrial matrix for β-oxidation. It acts as a carrier molecule, facilitating the transfer of octanoic acid into mitochondria where it undergoes β-oxidation to produce energy. The molecular targets involved include carnitine acyltransferases and mitochondrial membrane transport proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Acetylcarnitin: Ein Ester aus Carnitin und Essigsäure, der am Transport von Acetylgruppen in die Mitochondrien beteiligt ist.

Palmitoylcarnitin: Ein Ester aus Carnitin und Palmitinsäure, der am Transport von langkettigen Fettsäuren in die Mitochondrien beteiligt ist.

Hexanoylcarnitin: Ein Ester aus Carnitin und Hexansäure, ähnlich wie L-Octanoylcarnitin, jedoch mit einer kürzeren Acyl-Kette.

Einzigartigkeit: L-Octanoylcarnitin ist aufgrund seiner mittleren Kettenlänge einzigartig, die es ermöglicht, effizient in die Mitochondrien transportiert und metabolisiert zu werden. Diese Eigenschaft macht es zu einem wertvollen Biomarker für Stoffwechselstörungen und zu einem potenziellen Therapeutikum für Erkrankungen, die mit einem beeinträchtigten Fettsäurestoffwechsel einhergehen .

Biologische Aktivität

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a significant role in fatty acid metabolism and has been implicated in various biological processes, including cardiovascular health and metabolic disorders. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound is formed through the esterification of octanoic acid with L-carnitine. It serves as a substrate for mitochondrial β-oxidation, facilitating the transport of fatty acids into the mitochondria for energy production. Its physiological relevance is underscored by its association with various metabolic conditions, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders .

This compound's biological activity is primarily mediated through its role in fatty acid metabolism. The enzyme Carnitine O-octanoyltransferase (CROT) catalyzes the conversion of L-carnitine and acyl-CoA to acyl-L-carnitine and CoASH, which is essential for the transport of medium-chain fatty acids from peroxisomes to mitochondria . This process is crucial for maintaining energy homeostasis and lipid metabolism.

Key Pathways Involved

- Fatty Acid Oxidation : this compound aids in the β-oxidation of fatty acids, contributing to ATP production.

- Vascular Health : Increased levels of this compound have been linked to vascular calcification processes through CROT activity modulation .

- Inflammation : Studies indicate that CROT deficiency leads to increased levels of anti-inflammatory omega-3 fatty acids, suggesting a potential protective role against inflammatory diseases .

Case Studies

- Breast Cancer Association : A matched case-control study indicated that higher plasma levels of this compound were associated with a lower risk of breast cancer. The study highlighted that specific carnitines may serve as biomarkers for breast cancer risk assessment .

- Cardiovascular Health : Research has shown that alterations in circulating levels of this compound correlate with arterial stiffness and cardiovascular morbidity. Higher levels were observed in individuals with better cardiovascular profiles .

Metabolomic Analysis

A comprehensive metabolomic analysis revealed that CROT-deficient mice exhibited altered metabolite profiles, including increased levels of eicosapentaenoic acid (EPA), which is known for its anti-inflammatory properties. This suggests that this compound may influence lipid profiles and inflammatory responses in metabolic diseases .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Okui et al., 2021 | Increased CROT expression in calcifying smooth muscle cells | Potential target for vascular calcification therapies |

| Korean Study (2022) | Higher plasma this compound linked to lower breast cancer risk | Suggests potential biomarker for cancer risk assessment |

| CROT Deficiency Study | Elevated omega-3 fatty acids in CROT-deficient mice | Indicates anti-inflammatory potential of altered lipid metabolism |

Eigenschaften

IUPAC Name |

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948094 | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25243-95-2 | |

| Record name | (-)-Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.